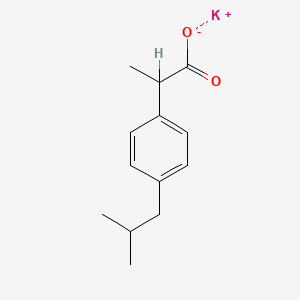
Ibuprofen potassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibuprofen potassium is a useful research compound. Its molecular formula is C13H17KO2 and its molecular weight is 244.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions primarily as a non-selective cyclooxygenase (COX) inhibitor. It is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. The potassium salt formulation improves the pharmacokinetics of ibuprofen, leading to faster onset of action due to enhanced solubility in aqueous environments .
Clinical Applications
-
Pain Management
- Postoperative Pain Relief : Ibuprofen potassium has been shown to provide effective pain relief following dental procedures. A study indicated that administering this compound preemptively can significantly reduce pain associated with tooth sensitivity after bleaching treatments .
- Osteoarthritis : Research comparing the efficacy of ibuprofen to paracetamol in osteoarthritis patients revealed that ibuprofen significantly reduced pain intensity and functional disability over 14 days, demonstrating its effectiveness as a first-line treatment .
- Inflammatory Conditions
- Fever Reduction
Case Studies
- Hypokalemia Induced by Ibuprofen : Two case reports highlighted the risk of hypokalemia associated with high doses of ibuprofen. Both patients presented with severe hypokalemia after prolonged use of over-the-counter ibuprofen, underscoring the importance of monitoring electrolyte levels during treatment .
- Efficacy in Dental Pain : A randomized controlled trial demonstrated that patients receiving this compound experienced faster pain relief compared to those on other analgesics post-dental surgery, indicating its superior efficacy in acute pain scenarios .
Comparison with Other Formulations
| Formulation | Onset of Action | Efficacy | Common Uses |
|---|---|---|---|
| This compound | Rapid | High | Dental pain, osteoarthritis |
| Ibuprofen (Standard) | Moderate | Moderate | General pain relief |
| Diclofenac Potassium | Rapid | High | Postoperative pain relief |
Research Findings
Recent studies have focused on the pharmacokinetic advantages of this compound over traditional formulations. For instance, research indicated that the potassium salt form results in higher plasma concentrations more quickly than its acid counterpart, which is crucial in acute settings where rapid analgesia is desired .
Eigenschaften
CAS-Nummer |
79261-49-7 |
|---|---|
Molekularformel |
C13H17KO2 |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
potassium;2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.K/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1 |
InChI-Schlüssel |
XJELUCTZEAQYGF-UHFFFAOYSA-M |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[K+] |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[K+] |
Key on ui other cas no. |
79261-49-7 |
Verwandte CAS-Nummern |
15687-27-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















